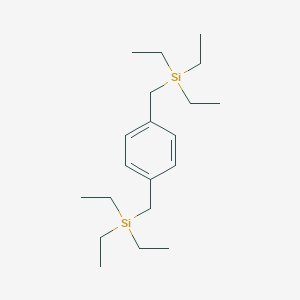

Silane, (1,4-phenylenebis(methylene)bis)triethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

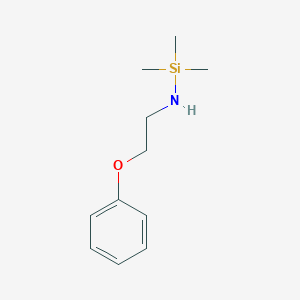

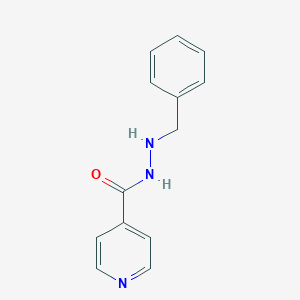

Silane, (1,4-phenylenebis(methylene)bis)triethyl-, also known as PTES, is a type of silane coupling agent that is commonly used in various scientific research applications. It is a colorless liquid with a molecular formula of C16H34Si and a molecular weight of 266.54 g/mol. PTES is widely used as a surface modifier and crosslinker in various fields, including materials science, nanotechnology, and biomedicine.

Wirkmechanismus

The mechanism of action of Silane, (1,4-phenylenebis(methylene)bis)triethyl- is based on its ability to form covalent bonds with both inorganic and organic surfaces. Silane, (1,4-phenylenebis(methylene)bis)triethyl- contains a triethylsilane group that can react with hydroxyl groups on the surface of inorganic materials, such as silica and metal oxides, to form stable siloxane bonds. Silane, (1,4-phenylenebis(methylene)bis)triethyl- also contains two chloromethyl groups that can react with nucleophilic groups on the surface of organic polymers, such as amine and thiol groups, to form stable covalent bonds.

Biochemische Und Physiologische Effekte

Silane, (1,4-phenylenebis(methylene)bis)triethyl- is generally considered to be biocompatible and non-toxic, with no significant biochemical or physiological effects reported in the literature. However, some studies have shown that Silane, (1,4-phenylenebis(methylene)bis)triethyl--coated nanoparticles can induce cytotoxicity and oxidative stress in vitro, depending on the type and concentration of nanoparticles used.

Vorteile Und Einschränkungen Für Laborexperimente

Silane, (1,4-phenylenebis(methylene)bis)triethyl- has several advantages for lab experiments, including its high reactivity, low toxicity, and easy availability. Silane, (1,4-phenylenebis(methylene)bis)triethyl- can be easily synthesized in large quantities and stored for extended periods of time without significant degradation. However, Silane, (1,4-phenylenebis(methylene)bis)triethyl- also has some limitations for lab experiments, including its sensitivity to moisture and air, which can affect its reactivity and stability. Silane, (1,4-phenylenebis(methylene)bis)triethyl- also requires careful handling and disposal, as it is flammable and can react violently with water and oxidizing agents.

Zukünftige Richtungen

There are several future directions for the use of Silane, (1,4-phenylenebis(methylene)bis)triethyl- in scientific research, including the development of new Silane, (1,4-phenylenebis(methylene)bis)triethyl--based surface modifiers and crosslinkers, the optimization of Silane, (1,4-phenylenebis(methylene)bis)triethyl--coated nanoparticles for biomedical applications, and the exploration of Silane, (1,4-phenylenebis(methylene)bis)triethyl- as a potential drug delivery system. Silane, (1,4-phenylenebis(methylene)bis)triethyl--based surface modifiers and crosslinkers could be used to improve the performance and durability of various materials, such as coatings, adhesives, and composites. Silane, (1,4-phenylenebis(methylene)bis)triethyl--coated nanoparticles could be further optimized for targeted drug delivery and imaging applications, such as cancer therapy and diagnostic imaging. Finally, Silane, (1,4-phenylenebis(methylene)bis)triethyl- could be explored as a potential drug delivery system, as it has been shown to form stable covalent bonds with various drugs and biomolecules, such as proteins and nucleic acids.

Synthesemethoden

Silane, (1,4-phenylenebis(methylene)bis)triethyl- can be synthesized by reacting 1,4-bis(chloromethyl)benzene with triethylsilane in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction yields Silane, (1,4-phenylenebis(methylene)bis)triethyl- as the main product, along with some by-products, such as triethylchlorosilane and bis(triethylsilyl)methane.

Wissenschaftliche Forschungsanwendungen

Silane, (1,4-phenylenebis(methylene)bis)triethyl- has a wide range of scientific research applications, including surface modification, nanofabrication, and biomedicine. In materials science, Silane, (1,4-phenylenebis(methylene)bis)triethyl- is used as a surface modifier to improve the adhesion and compatibility of inorganic materials, such as silica and metal oxides, with organic polymers. In nanotechnology, Silane, (1,4-phenylenebis(methylene)bis)triethyl- is used as a crosslinker to create stable and functionalized nanoparticles, such as gold and iron oxide nanoparticles. In biomedicine, Silane, (1,4-phenylenebis(methylene)bis)triethyl- is used as a surface modifier to enhance the biocompatibility and stability of medical implants, such as dental implants and orthopedic implants.

Eigenschaften

CAS-Nummer |

18724-34-0 |

|---|---|

Produktname |

Silane, (1,4-phenylenebis(methylene)bis)triethyl- |

Molekularformel |

C20H38Si2 |

Molekulargewicht |

334.7 g/mol |

IUPAC-Name |

triethyl-[[4-(triethylsilylmethyl)phenyl]methyl]silane |

InChI |

InChI=1S/C20H38Si2/c1-7-21(8-2,9-3)17-19-13-15-20(16-14-19)18-22(10-4,11-5)12-6/h13-16H,7-12,17-18H2,1-6H3 |

InChI-Schlüssel |

PJRAWOJXMGCQIL-UHFFFAOYSA-N |

SMILES |

CC[Si](CC)(CC)CC1=CC=C(C=C1)C[Si](CC)(CC)CC |

Kanonische SMILES |

CC[Si](CC)(CC)CC1=CC=C(C=C1)C[Si](CC)(CC)CC |

Andere CAS-Nummern |

18724-34-0 |

Synonyme |

Silane,[1,4-phenylenebis(methylene)bis]triethyl- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B97152.png)